beta-Diploalbicene chemical structure and molecular properties
beta-Diploalbicene chemical structure and molecular properties
An In-depth Technical Guide to beta-Diploalbicene
This guide provides a comprehensive overview of beta-diploalbicene, a sesquiterpenoid natural product. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and molecular properties of this compound.
Introduction and Significance
Beta-diploalbicene is a sesquiterpenoid, a class of organic compounds composed of three isoprene units.[1] It is a naturally occurring molecule that has been identified in various plant species, including Cassinia laevis and Cassinia uncata.[1] The study of sesquiterpenoids like beta-diploalbicene is of significant interest to the scientific community due to their vast structural diversity and potential for biological activity. Understanding the precise chemical structure and molecular properties of these compounds is the foundational step in exploring their potential applications, particularly in the realm of pharmacology and drug discovery.
Chemical Structure and Stereochemistry
The molecular identity of beta-diploalbicene is defined by its complex, polycyclic structure. A thorough understanding of its stereochemistry is critical, as the three-dimensional arrangement of atoms can profoundly influence its biological activity.
Systematic Nomenclature and Formula
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IUPAC Name : (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1]
The IUPAC name precisely describes a tricyclic system containing a cyclopropane ring fused to an azulene core, with specific stereochemical assignments at its five stereocenters.[2]
Structural Elucidation
The determination of beta-diploalbicene's structure relies on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not detailed in the provided search results, a standard approach for a compound of this nature would involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would reveal the connectivity of protons and carbons, while 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to piece together the complete carbon skeleton and the relative stereochemistry.
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Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.[1]
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Infrared (IR) Spectroscopy : This would identify the presence of specific functional groups, such as the exocyclic methylene C=C bond.
The absolute stereochemistry, denoted as (1aS,4aS,7S,7aS,7bR), is crucial and is often determined through more advanced methods like X-ray crystallography of a suitable crystalline derivative or by comparison of optical rotation and circular dichroism data with known compounds.[2]
Molecular Properties and Characterization
The physicochemical properties of beta-diploalbicene are essential for its handling, formulation, and for predicting its behavior in biological systems.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Exact Mass | 204.187800766 Da | [1] |
| Molecular Formula | C15H24 | [1][2] |
| Stereocenters | 5 | [2] |
| Optical Activity | (-) | [2] |
| XLogP3 | 4.7 | [1] |
The XLogP3 value of 4.7 suggests that beta-diploalbicene is a highly lipophilic molecule, indicating it would have low solubility in water and high solubility in nonpolar organic solvents.[1] This is a critical parameter for drug development, influencing properties like absorption and membrane permeability.
Biosynthesis
Natural products like beta-diploalbicene are synthesized in organisms through complex enzymatic pathways. As a sesquiterpenoid, its biosynthesis originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The general biosynthetic pathway for sesquiterpenes involves the following key steps:
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Precursor Formation : Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).
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Cyclization : A specific enzyme, a terpene synthase (or cyclase), catalyzes the complex cyclization of FPP. This step is mechanistically fascinating, as it involves the formation of multiple carbon-carbon bonds in a single, enzyme-mediated transformation, leading to the characteristic polycyclic core of beta-diploalbicene. The enzyme's active site provides a template that guides the folding and reaction cascade of the flexible FPP molecule to yield a specific stereoisomer.
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Post-Cyclization Modification : In some cases, further enzymatic modifications (e.g., oxidation, reduction) can occur, although for beta-diploalbicene, the primary structure is established by the cyclase.
// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate (GPP)\n(C10)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)\n(C15)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclase [label="Aromadendrene\nSynthase\n(Enzyme)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="beta-Diploalbicene\n(Aromadendrene)\n(C15H24)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges {IPP, DMAPP} -> GPP [label="GPP Synthase"]; {GPP, IPP} -> FPP [label="FPP Synthase"]; FPP -> Cyclase [label="Substrate Binding"]; Cyclase -> Product [label="Cyclization Cascade"];
// Invisible nodes for alignment subgraph { rank = same; IPP; DMAPP; } } ends_dot Caption: Conceptual workflow for the biosynthesis of beta-diploalbicene from C5 precursors.
Biological Activity and Potential Applications
While specific bioactivity data for beta-diploalbicene itself is not extensively detailed in the provided search results, compounds from the broader class of sesquiterpenoids and terpenoids are known to exhibit a wide range of biological activities. These activities often include antibacterial, antifungal, anti-inflammatory, and cytotoxic (anti-cancer) properties.[4][5]
The investigation into the biological effects of beta-diploalbicene would be a logical next step for research. Its lipophilic nature suggests it may interact with cellular membranes or intracellular protein targets. Professionals in drug development might consider this molecule as a scaffold for modification or as a lead compound for developing new therapeutic agents.
Experimental Protocols
Isolation of beta-Diploalbicene from a Natural Source (Hypothetical Workflow)
This protocol outlines a general procedure for the isolation of a sesquiterpenoid like beta-diploalbicene from plant material. The causality behind these steps is to progressively remove unwanted compounds and enrich the target molecule based on its physicochemical properties (e.g., lipophilicity).
Objective: To isolate and purify beta-diploalbicene from dried plant material (e.g., Cassinia leaves).
Materials:
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Dried and ground plant material
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Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol
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Silica gel (for column chromatography)
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Thin Layer Chromatography (TLC) plates and developing tank
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Rotary evaporator
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
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Extraction (Rationale: To extract lipophilic compounds from the plant matrix):
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Macerate 100 g of dried, powdered plant material in 500 mL of hexane for 48 hours at room temperature.
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Filter the mixture and collect the hexane extract.
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Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude oil.
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Fractionation via Silica Gel Column Chromatography (Rationale: To separate compounds based on polarity):
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Prepare a silica gel column using hexane as the mobile phase.
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Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.
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Collect fractions (e.g., 20 mL each) and monitor them by TLC, staining with anisaldehyde-sulfuric acid reagent and heating (terpenoids often give characteristic colors).
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Combine fractions that show a spot corresponding to the expected Rf value of a non-polar sesquiterpene.
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Purification by HPLC (Rationale: To achieve high purity separation):
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Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile).
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Inject the sample onto a semi-preparative C18 HPLC column.
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Elute with an isocratic or gradient solvent system (e.g., acetonitrile/water) optimized for the separation of sesquiterpenes.
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Monitor the elution profile with a UV detector and collect the peak corresponding to beta-diploalbicene.
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Structure Verification (Rationale: To confirm the identity and purity of the isolated compound):
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Remove the solvent from the collected HPLC fraction to yield the pure compound.
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Subject the purified sample to analysis by NMR (1H, 13C) and high-resolution mass spectrometry to confirm its structure and molecular formula match that of beta-diploalbicene.
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// Nodes A [label="1. Plant Material\n(e.g., Cassinia sp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Enriched Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Preparative HPLC\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Pure beta-Diploalbicene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Structural Analysis\n(NMR, MS)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot Caption: A typical workflow for the isolation and identification of natural products.
Conclusion
Beta-diploalbicene is a structurally defined sesquiterpenoid with a complex polycyclic system. Its high lipophilicity is a key characteristic that will govern its behavior in both chemical and biological systems. While detailed biological activity studies are yet to be widely reported, its classification as a sesquiterpenoid suggests it is a promising candidate for further investigation in pharmacology and natural product chemistry. The methodologies outlined in this guide provide a framework for its isolation and characterization, paving the way for future research into its potential applications.
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